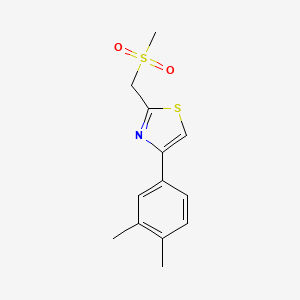![molecular formula C9H7BrClN3 B7593364 1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)
1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole, commonly known as BCT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of BCT is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cytochrome P450 and DNA topoisomerase.
Biochemical and Physiological Effects:
Studies have shown that BCT has various biochemical and physiological effects. In medicine, it has been shown to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. In agriculture, it has been shown to have insecticidal and fungicidal activity. In material science, it has been shown to have potential applications in the synthesis of metal-organic frameworks.
Advantages and Limitations for Lab Experiments
BCT has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of scientific research. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of BCT. In medicine, further studies are needed to fully understand its anticancer, antifungal, and antibacterial properties. In agriculture, further studies are needed to determine its potential use as a pesticide. In material science, further studies are needed to explore its potential applications in the synthesis of metal-organic frameworks. Additionally, further studies are needed to fully understand the mechanism of action of BCT and its potential toxicity.
In conclusion, 1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of BCT and its applications in various fields.
Synthesis Methods
BCT can be synthesized through various methods, including the reaction of 2-bromo-4-chlorobenzyl chloride with sodium azide followed by the reduction of the resulting 1-[(2-bromo-4-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxamide with lithium aluminum hydride. Another method involves the reaction of 2-bromo-4-chlorobenzyl chloride with sodium azide, followed by the reaction of the resulting 1-[(2-bromo-4-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxamide with phosphorus oxychloride.
Scientific Research Applications
BCT has shown potential applications in various fields of scientific research. In medicine, it has been studied for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use in the synthesis of metal-organic frameworks.
properties
IUPAC Name |
1-[(2-bromo-4-chlorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-9-3-8(11)2-1-7(9)4-14-6-12-5-13-14/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHSCHURPDNFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
